molecular formula C14H20BrNO4S2 B2803365 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2319845-83-3

2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2803365
CAS No.: 2319845-83-3
M. Wt: 410.34
InChI Key: KVXPTTLNAPJNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a sophisticated synthetic compound designed for research applications. This molecule integrates a bromobenzenesulfonamide pharmacophore with a tetrahydro-2H-thiopyran scaffold, a structure known for its relevance in medicinal chemistry. The sulfonamide functional group is a privileged moiety in drug discovery, known to contribute to a wide range of biological activities, including antimicrobial and antioxidant effects, by often acting as a key interacting group with enzyme active sites . The incorporation of the 2-hydroxyethoxy side chain on the thiopyran ring enhances the molecule's hydrophilicity and provides a handle for further chemical modification, making it a valuable intermediate in combinatorial chemistry and the synthesis of more complex chemical entities . This compound is representative of a class of sulfonamide derivatives that are actively investigated for their potential as protease inhibitors, receptor antagonists, and other therapeutic targets. It is supplied strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPTTLNAPJNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can act as enzyme inhibitors and receptor modulators, influencing various cellular pathways associated with cancer progression.

Table 1: Anticancer Activity Comparison

CompoundIC50 (nM)Mechanism of ActionReference
This compoundTBDEnzyme inhibition
Compound 4 (similar structure)<40Microtubule depolymerization
Paclitaxel15Microtubule stabilization

The proposed mechanism involves binding to specific enzymes and receptors, leading to inhibition of critical pathways in cancer cells. The presence of the thiophene ring enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications in treating malignancies.

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. A study on novel tetrahydrothiopyran derivatives demonstrated potent activity against respiratory tract infection pathogens, indicating potential applications in treating bacterial infections .

In Vitro Studies

In vitro assays demonstrated that compounds with similar structures exhibited potent antiproliferative effects against various cancer cell lines, including MDA-MB-435 and HCT-116. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like paclitaxel.

In Vivo Studies

Animal model studies indicated that structurally related compounds showed promising antitumor activity when administered at specific dosages, leading to significant tumor size reduction compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous brominated sulfonamides and heterocyclic derivatives, emphasizing structural distinctions and their implications:

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents/Features Potential Implications Reference
2-Bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide (Target) - Ortho-brominated benzene
- Thiopyran ring with 2-hydroxyethoxy
- Sulfonamide
Enhanced hydrophilicity (due to hydroxyethoxy); sulfur may improve binding affinity
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (HR233947) - Dual bromo groups
- Nitro substituent
Electron-withdrawing nitro group may reduce solubility; increased halogen bonding
3-Chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide - Chloro/fluoro substitution
- Thiopyran ring with hydroxyethoxy
Higher electronegativity (Cl/F) may enhance reactivity; similar solubility to target
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide - Pyrimidine core
- Methoxy and piperidine groups
Basic piperidine may improve bioavailability; pyrimidine offers π-π stacking
4-Bromo-N-(2-nitrophenyl)benzamide - Benzamide backbone
- Nitro and bromo groups
Amide group introduces hydrogen-bonding potential; nitro may sterically hinder binding

Key Observations :

Substituent Effects: The hydroxyethoxy group in the target compound and its chloro-fluoro analog () likely enhances hydrophilicity compared to methoxy or nitro-substituted derivatives (e.g., 4MNB in ). This could improve aqueous solubility, critical for drug delivery .

Heterocyclic Core :

  • The thiopyran ring in the target compound contains sulfur, which could engage in hydrophobic interactions or hydrogen bonding via the hydroxyethoxy group. In contrast, pyrimidine-based analogs () offer nitrogen-rich cores for coordination or π-stacking .

Electronic Properties :

  • Nitro groups (e.g., in ) are strong electron-withdrawing groups, which may reduce electron density on the aromatic ring compared to the target compound’s bromine substituent. This could influence reactivity in substitution reactions .

Research Findings and Methodological Insights

  • Crystallography : Structural parameters for analogs (e.g., asymmetric units in ) were likely determined using SHELX programs () or ORTEP-3 (), standard tools for small-molecule refinement. The absence of direct data for the target compound suggests further crystallographic studies are needed.
  • Synthetic Pathways : Brominated sulfonamides are often synthesized via nucleophilic substitution or coupling reactions. The hydroxyethoxy-thiopyran moiety in the target compound may require protective group strategies to prevent side reactions .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, including sulfonamide bond formation, bromination, and functionalization of the tetrahydro-2H-thiopyran ring. Key steps include:

  • Nucleophilic substitution : Reaction of the thiopyran derivative with brominated benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .
  • Hydroxyethoxy group introduction : Ethylene oxide or 2-chloroethanol can be used to functionalize the thiopyran ring, requiring controlled temperature (0–5°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. Optimization Strategies :

  • Use kinetic studies to determine optimal stoichiometry (e.g., 1.2 equivalents of brominating agent) .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides definitive confirmation of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.2–7.8 ppm), thiopyran methylene (δ 2.5–3.5 ppm), and hydroxyethoxy protons (δ 3.6–4.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiopyran ring .
  • IR Spectroscopy : Confirms sulfonamide S=O stretching (1350–1150 cm⁻¹) and hydroxyethoxy O–H stretching (3400–3200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfonamide group be elucidated, particularly under varying pH conditions?

Answer:

  • pH-Dependent Reactivity :
    • In acidic conditions, the sulfonamide NH acts as a nucleophile, participating in alkylation or acylation .
    • In basic conditions, deprotonation enhances electrophilic substitution at the benzene ring .
  • Mechanistic Probes :
    • Isotopic labeling (e.g., D₂O exchange) to track proton transfer .
    • Computational modeling (DFT or MD simulations) to map transition states and activation energies .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

Answer:

  • Validation Strategies :
    • Compare experimental SC-XRD data with theoretical models (e.g., Mercury CSD or Olex2 software) .
    • Analyze thermal ellipsoids to assess positional uncertainty in heavy atoms (e.g., bromine) .
  • Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to benchmark bond lengths (e.g., C–Br: 1.89–1.93 Å) .

Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Biochemical Assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for carbonic anhydrase) .
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .
  • Structural Biology : Co-crystallization with target proteins (e.g., sulfonamide-binding enzymes) to map binding pockets .

Q. How does the hydroxyethoxy group influence the compound’s stability and solubility in aqueous vs. organic solvents?

Answer:

  • Solubility :
    • Hydroxyethoxy enhances aqueous solubility via hydrogen bonding (logP reduction by ~0.5 units) .
    • In DMSO or ethanol, solubility exceeds 50 mg/mL due to polar interactions .
  • Stability Studies :
    • Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days in inert atmospheres .
    • Hydrolysis of the sulfonamide bond occurs at pH < 2 or pH > 10 .

Q. What computational approaches are best suited for predicting the compound’s reactivity and pharmacological properties?

Answer:

  • Quantum Mechanics (QM) :
    • DFT (B3LYP/6-311+G**) calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict electrophilic sites .
  • Pharmacokinetics :
    • ADMET prediction via SwissADME: Moderate bioavailability (F ~30%) due to high molecular weight (~420 Da) .
    • Molecular docking (AutoDock Vina) identifies potential off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.